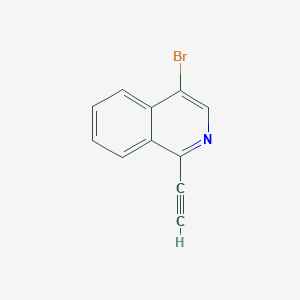

4-Bromo-1-ethynylisoquinoline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

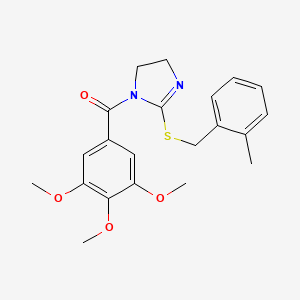

4-Bromo-1-ethynylisoquinoline is a chemical compound that is part of the isoquinoline family, a group of heterocyclic aromatic organic compounds. It is characterized by the presence of a bromine atom at the 4-position and an ethynyl group at the 1-position of the isoquinoline ring system. This compound is of interest due to its potential as an intermediate in the synthesis of various organic molecules, including pharmaceuticals and materials with unique properties.

Synthesis Analysis

The synthesis of related 4-bromo-isoquinoline derivatives has been reported through various methods. A metal-free tandem dehydrogenative α-arylation reaction of propargylic alcohols with 2-alkynylbenzaldoximes has been developed to synthesize α-(4-bromo-isoquinolin-1-yl)-propenones, which suggests a potential pathway for the synthesis of 4-bromo-1-ethynylisoquinoline derivatives . Additionally, a palladium-catalyzed intermolecular aerobic oxidative cyclization of 2-ethynylanilines with isocyanides has been used to synthesize 4-halo-2-aminoquinolines, indicating the versatility of palladium catalysis in constructing halogenated isoquinolines . Moreover, rhodium-catalyzed synthesis has been employed to create 4-bromo-1,2-dihydroisoquinolines, which could be related to the synthesis of 4-bromo-1-ethynylisoquinoline .

Molecular Structure Analysis

The molecular structure of 4-bromo-1-ethynylisoquinoline would consist of a planar isoquinoline core with a bromine substituent at the 4-position and an ethynyl group at the 1-position. The presence of the bromine atom is likely to influence the electronic properties of the molecule due to its electronegativity. The ethynyl group could introduce additional reactivity through its alkyne functionality. Crystallographic analysis of similar compounds, such as a 1H,3H,5H-oxazolo[3,4-a]quinolin-3-one derivative, provides insights into the conformation and structural characteristics of brominated isoquinoline derivatives .

Chemical Reactions Analysis

The reactivity of 4-bromo-1-ethynylisoquinoline would be influenced by both the bromine and ethynyl functional groups. The bromine atom could act as a leaving group in nucleophilic substitution reactions, while the ethynyl group could participate in various coupling reactions, such as Sonogashira or Heck reactions. The synthesis of 6-bromo-4-iodoquinoline, for example, involves cyclization and substitution reactions, which could be relevant to the chemical behavior of 4-bromo-1-ethynylisoquinoline .

Physical and Chemical Properties Analysis

While specific physical and chemical properties of 4-bromo-1-ethynylisoquinoline are not directly reported, related compounds provide some context. For instance, the synthesis of 6-bromomethyl-3,4-dihydro-2-methyl-4-oxoquinazoline involves bromination reactions and provides data such as IR, ^1HNMR, MS, and elemental analysis, which are essential for characterizing the physical and chemical properties of brominated heterocycles . Similarly, the synthesis of 6-bromo-1,2,3,4-tetrahydroisoquinoline provides a method for the preparation of brominated isoquinoline derivatives, which could share similar properties with 4-bromo-1-ethynylisoquinoline .

科学的研究の応用

Rhodium-Catalyzed Synthesis and Applications

- The rhodium-catalyzed synthesis of 4-bromo-1,2-dihydroisoquinolines demonstrates a method for accessing highly functionalized compounds. A key intermediate, a bromonium ylide, is proposed, highlighting the compound's utility in synthetic chemistry (Jun He et al., 2016).

Reactions with Potassium Amide

- Research on bromoethoxyisoquinolines, including structures similar to 4-Bromo-1-ethynylisoquinoline, has shown that except for 4-bromo-3-ethoxyisoquinoline, these compounds react through nucleophilic substitution. This indicates a potential for diverse chemical modifications and the formation of complex reaction mixtures, offering insights into the reactivity and applications of such compounds in synthetic pathways (G. M. Sanders et al., 2010).

Synthesis of Bromo-Iodoquinoline Derivatives

- The synthesis of bromo-4-iodoquinoline, an important intermediate for creating biologically active compounds, from precursors including 4-bromoaniline, showcases the relevance of brominated isoquinoline derivatives in medicinal chemistry. This underlines the importance of such compounds in synthesizing inhibitors and other pharmacologically active entities (Wenhui Wang et al., 2015).

Biological Evaluation and Molecular Docking Studies

- The synthesis and biological evaluation of novel 6-aryl-2-styrylquinazolin-4(3H)-ones, derived from 6-bromo-2-styrylquinazolin-4(3H)-ones, highlight the potential for anti-cancer and antimicrobial properties. Molecular docking studies further suggest these compounds' interaction with critical enzymes, demonstrating the utility of brominated isoquinoline derivatives in drug discovery (E. N. Agbo et al., 2015).

Photolabile Protecting Groups

- Brominated hydroxyquinoline has been explored as a photolabile protecting group for carboxylic acids, with significant sensitivity to multiphoton-induced photolysis. This application is particularly relevant in developing caged compounds for biological research, indicating the versatility of brominated isoquinoline derivatives in synthetic and bioorganic chemistry (O. Fedoryak et al., 2002).

将来の方向性

4-Bromo-1-ethynylisoquinoline has potential applications in various fields of research, such as medicinal chemistry, drug discovery, and materials science. Future research may focus on improving the synthesis process, exploring its biological activities, and developing new materials involving this compound .

特性

IUPAC Name |

4-bromo-1-ethynylisoquinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6BrN/c1-2-11-9-6-4-3-5-8(9)10(12)7-13-11/h1,3-7H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXVPJRQAJYEHBV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=NC=C(C2=CC=CC=C21)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6BrN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-1-ethynylisoquinoline | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-fluorobenzo[d]thiazol-2-yl)-5-(furan-2-yl)isoxazole-3-carboxamide](/img/structure/B2503794.png)

![Benzyl 8-oxo-5-azaspiro[3.5]nonane-5-carboxylate](/img/structure/B2503799.png)

![3-(acetylamino)-4,5-bis(acetyloxy)-6-[(acetyloxy)methyl]tetrahydro-2H-pyran-2-yl 3-[2-oxo-1,3-benzothiazol-3(2H)-yl]propanoate](/img/structure/B2503800.png)

![Tert-butyl 4-[2-(1,3-benzodioxol-5-yl)-2-hydroxyethyl]piperazine-1-carboxylate](/img/structure/B2503802.png)

![Ethyl 3-(4-fluorophenyl)-4-oxo-5-[[3-(trifluoromethyl)benzoyl]amino]thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2503804.png)

![1-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-1-methyl-3-(4-methylphenyl)urea](/img/structure/B2503805.png)

![[4-(4-Methoxyphenyl)-2-phenyl-1,3-thiazol-5-yl]acetic acid](/img/structure/B2503812.png)